molecular formula C19H21ClN2O3S B2992089 N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 2309798-76-1

N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No. B2992089
CAS RN: 2309798-76-1
M. Wt: 392.9
InChI Key: ZJWVHBHPBWYVQL-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

The research into derivatives of compounds containing thiophene moiety has shown promising antitumor activities. A study by Gomha, Edrees, and Altalbawy (2016) highlighted the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting the potential use of such compounds, including N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).

Synthetic Methodologies

Novel synthetic methodologies involving compounds with oxalamide structures have been developed to enhance the efficiency of chemical synthesis. Mamedov et al. (2016) described a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in synthetic chemistry. This underscores the significance of N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide in developing new synthetic routes for complex molecules (Mamedov et al., 2016).

Insecticidal Activities

Compounds related to the structure of N1-(3-chloro-2-methylphenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide have been studied for their insecticidal properties. Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which showed good insecticidal activities against diamondback moth, indicating potential applications in pest management (Qi et al., 2014).

Antidepressant Activity

The synthesis of compounds with thiophene and pyrazole moieties has been linked to potential antidepressant activities. Mathew, Suresh, and Anbazhagan (2014) explored the antidepressant and neurotoxicity screening of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showing the therapeutic potential of these compounds as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-15(20)3-2-4-16(13)22-18(24)17(23)21-12-19(6-8-25-9-7-19)14-5-10-26-11-14/h2-5,10-11H,6-9,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWVHBHPBWYVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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